2,4-Diaminophenol dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Amidol, also known as 2,4-Diaminophenol, is primarily used as a photographic developer . It was introduced as a developing agent for photographic papers in 1892 . The primary targets of Amidol are the silver halides in the photographic emulsion. Amidol reduces these silver halides to metallic silver, which forms the dark areas in a developed photograph.
Mode of Action
Amidol interacts with its targets (silver halides) through a reduction-oxidation (redox) reaction. In this process, Amidol donates electrons to the silver ions present in the silver halides, reducing them to metallic silver. This reaction is facilitated by the slightly acidic conditions in which Amidol operates, which is unusual among developing agents that typically require strongly alkaline conditions .
Pharmacokinetics
It’s worth noting that amidol, like other photographic developers, is designed to be stable and effective under specific environmental conditions, such as temperature and ph .
Result of Action
The molecular result of Amidol’s action is the reduction of silver ions to metallic silver. On a cellular level, this process results in the formation of dark areas on a photographic film or paper, representing areas of the original scene that were well-lit. Overdevelopment with Amidol can lead to chemical fogging .
Action Environment
The action of Amidol is influenced by several environmental factors. For instance, Amidol works most effectively in slightly acidic conditions . As Amidol ages, it changes color to a dark red-brown, and this color change upon oxidation is used as a convenient colorimetric method for measuring the dissolved oxygen concentration in water supplies, rivers, etc . The temperature and concentration of the developer solution can also affect the action of Amidol.
Biochemical Analysis
Biochemical Properties
Amidol, as a diaminophenol, has unique characteristics arising from the size, shape, solubility, and ionization properties of its structure . The side chains of Amidol exert a profound effect on the structure and biological activity of proteins
Cellular Effects
Amidol is used as a non-ionic water-soluble radiographic contrast medium . It blocks X-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized . The degree of opacity produced by Amidol is directly proportional to the total amount of the iodinated contrast agent in the path of the X-rays .
Molecular Mechanism
It is known that Amidol works most effectively in slightly acid conditions This suggests that Amidol may interact with biomolecules in a pH-dependent manner
Temporal Effects in Laboratory Settings
As Amidol ages, it changes color to a dark red-brown . Developing dishes and equipment used to prepare Amidol solutions are also frequently stained brown, a stain that is very persistent . Prints developed in Amidol are typically a very warm brown-black color, but overdevelopment can quickly lead to chemical fogging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidol can be synthesized through the reduction of 2,4-dinitrophenol. The reduction process typically involves the use of reducing agents such as iron and hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_3(\text{NO}_2)_2\text{OH} + 6\text{H} \rightarrow \text{C}_6\text{H}_3(\text{NH}_2)_2\text{OH} + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of Amidol involves the catalytic hydrogenation of 2,4-dinitrophenol. This method ensures a higher yield and purity of the final product. The reaction is carried out under controlled temperature and pressure conditions to optimize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Amidol undergoes various chemical reactions, including:
Oxidation: Amidol can be oxidized to form quinone derivatives. This reaction is often used in photographic development processes.
Reduction: As mentioned earlier, Amidol is produced through the reduction of 2,4-dinitrophenol.
Substitution: Amidol can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amidol itself.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Amidol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a developer in photographic processes.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the dye manufacturing industry and as a color accelerator in photographic developers.
Comparison with Similar Compounds
Hydroquinone: Another photographic developer that works in alkaline conditions.
Metol (4-methylaminophenol sulfate): A developer that also works in alkaline conditions but has different developing characteristics.
Uniqueness of Amidol: Amidol is unique due to its ability to function effectively in slightly acidic conditions, which sets it apart from other developers like Hydroquinone and Metol that require strongly alkaline conditions. This property makes Amidol particularly useful in specific photographic applications where acidic conditions are preferred .
Properties
IUPAC Name |
2,4-diaminophenol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIJFWAXDQUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O.2ClH, C6H10Cl2N2O | |
Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95-86-3 (Parent) | |
Record name | 2,4-Diaminophenol dihydrochloride | |
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DSSTOX Substance ID |
DTXSID9020401 | |
Record name | 2,4-Diaminophenol dihydrochloride | |
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Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white crystals. (NTP, 1992), Grayish-white solid; [HSDB] Slightly gray crystalline solid; [MSDSonline] | |
Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-Diaminophenol dihydrochloride | |
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Solubility |
greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992), 27.5 G/100 ML WATER @ 15 °C; SLIGHTLY SOL IN ALCOHOL, SLIGHTLY SOL IN ETHER | |
Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Color/Form |
GRAYISH-WHITE CRYSTALS, NEEDLES | |
CAS No. |
137-09-7 | |
Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Record name | 2,4-Diaminophenol dihydrochloride | |
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Record name | Phenol, 2,4-diamino-, hydrochloride (1:2) | |
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Record name | 2,4-Diaminophenol dihydrochloride | |
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Record name | 4-hydroxy-m-phenylenediammonium dichloride | |
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Record name | 2,4-DIAMINOPHENOL HYDROCHLORIDE | |
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Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Melting Point |
432 °F (decomposes) (NTP, 1992), 205 °C | |
Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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